molecular formula C7H17ClN2O B2896718 trans-3-(Dimethylamino)-4-piperidinol dihydrochloride CAS No. 2209078-76-0

trans-3-(Dimethylamino)-4-piperidinol dihydrochloride

Cat. No.: B2896718
CAS No.: 2209078-76-0
M. Wt: 180.67 g/mol
InChI Key: KQVUHVKUQQMOQY-LEUCUCNGSA-N
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Description

trans-3-(Dimethylamino)-4-piperidinol dihydrochloride is a piperidine derivative supplied as a high-purity dihydrochloride salt, enhancing its solubility in polar solvents for research applications . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for pharmaceutical research . The structural motif of substituted piperidines is frequently explored in medicinal chemistry for developing ligands that target the central nervous system . Researchers utilize this compound in various organic reactions, including oxidation and reduction, to study reaction mechanisms and kinetics, with common reagents including potassium permanganate and sodium borohydride . While the precise mechanism of action is application-dependent, piperidine derivatives often function by interacting with specific molecular targets, such as enzymes and receptors, to modulate cellular processes and physiological responses . It is strictly for research purposes and is not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

2209078-76-0

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(3S,4S)-3-(dimethylamino)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-9(2)6-5-8-4-3-7(6)10;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1

InChI Key

KQVUHVKUQQMOQY-LEUCUCNGSA-N

SMILES

CN(C)C1CNCCC1O.Cl.Cl

Isomeric SMILES

CN(C)[C@H]1CNCC[C@@H]1O.Cl

Canonical SMILES

CN(C)C1CNCCC1O.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Dimethylamino)-4-piperidinol dihydrochloride typically involves the reaction of piperidone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: trans-3-(Dimethylamino)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of a suitable base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, trans-3-(Dimethylamino)-4-piperidinol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, the compound is used to study the effects of dimethylamino groups on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a lead compound for drug development.

Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-3-(Dimethylamino)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets in biological systems. The dimethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The compound may act as an inhibitor or activator of specific pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of trans-3-(Dimethylamino)-4-piperidinol dihydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Key Substituents Ring Size Salt Form Applications/Notes Reference
This compound Not explicitly provided* C₇H₁₇Cl₂N₂O -OH (C4), -N(CH₃)₂ (C3), trans configuration 6-membered (piperidine) Dihydrochloride Pharmaceutical intermediates, solubility-enhanced formulations
trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride CBR02392 C₆H₁₅Cl₂N₂O -OH (C3), -N(CH₃)₂ (C4), trans configuration 5-membered (pyrrolidine) Dihydrochloride Smaller ring size alters conformational flexibility; potential CNS applications
4-(Dimethylamino)benzylamine dihydrochloride 34403-52-6 C₉H₁₆Cl₂N₂ -N(CH₃)₂ (benzyl), -NH₂ (amine) N/A (aromatic) Dihydrochloride Used in organic synthesis; aromatic amine for coupling reactions
4-Dimethylamino-piperidine-4-carboxylic acid dihydrochloride 1185293-55-3 C₈H₁₇Cl₂N₂O₂ -COOH (C4), -N(CH₃)₂ (C4) 6-membered (piperidine) Dihydrochloride Carboxylic acid group introduces acidity; drug discovery scaffolds
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride 16111-27-6 C₅H₁₆Cl₂N₄S Thiourea backbone, -N(CH₃)₂ (ethyl) N/A Dihydrochloride Sensitizing agent; restricted due to safety concerns
Key Observations:

Ring Size and Conformation :

  • Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered), influencing binding to biological targets .
  • The trans configuration in the target compound and its pyrrolidine analog (CBR02392) optimizes spatial alignment for receptor interactions, whereas cis configurations may reduce efficacy .

Functional Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, critical for solubility and target engagement. In contrast, the carboxylic acid group in 4-dimethylamino-piperidine-4-carboxylic acid dihydrochloride introduces pH-dependent solubility and reactivity . Aromatic amines (e.g., 4-(Dimethylamino)benzylamine dihydrochloride) prioritize electronic effects over ring-based stereochemistry, making them suitable for catalytic or coupling reactions .

Safety and Regulatory Profiles: Compounds like S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride are flagged for sensitizing properties, restricting their use .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. The target compound’s dihydrochloride form ensures compatibility with injectable formulations, similar to pyridoxamine dihydrochloride () and meperidine hydrochloride ().
  • Stability : Piperidine derivatives are typically stable under ambient conditions but may degrade in acidic/basic environments. The hydroxyl group in the target compound could make it prone to oxidation, necessitating inert storage conditions .

Biological Activity

trans-3-(Dimethylamino)-4-piperidinol dihydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. The dimethylamino group is crucial for its interaction with biological targets, influencing its pharmacological effects.

The biological activity of this compound can be attributed to its ability to modulate various molecular targets within biological systems. The compound's mechanism of action involves:

  • Receptor Interaction : The dimethylamino group enhances binding affinity to specific receptors, which may include opioid receptors and cholinergic receptors, leading to diverse physiological responses .
  • Enzyme Modulation : It may act as an inhibitor or activator of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation .
  • Cytotoxic Effects : Recent studies indicate that it may exhibit anticancer properties, inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Biological Activities

The compound has been investigated for several key biological activities:

1. Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin .

2. Neuropharmacological Effects

The compound has shown promise in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting AChE and BuChE, which are implicated in cognitive decline. Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

3. Opioid Receptor Antagonism

Studies have indicated that derivatives of this compound can act as selective μ-opioid receptor antagonists, which may be beneficial in managing conditions like gastrointestinal motility disorders without central nervous system side effects .

Case Studies

Several studies have explored the efficacy and safety profiles of this compound:

  • Study on Anticancer Efficacy : A recent study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving mitochondrial pathways and ROS production.
  • Neuroprotective Effects : In animal models of Alzheimer's disease, the compound demonstrated improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting a protective role against neurodegeneration.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

CompoundAnticancer ActivityNeuroprotective EffectsOpioid Receptor Modulation
trans-3-(Dimethylamino)-4-piperidinolHighModerateSelective Antagonist
DonepezilModerateHighNone
BuprenorphineLowLowPartial Agonist

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-3-(Dimethylamino)-4-piperidinol dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves (1) construction of the piperidine ring, (2) introduction of the dimethylamino group via alkylation (e.g., using methyl iodide in anhydrous conditions), and (3) dihydrochloride salt formation through HCl treatment. Critical parameters include temperature control during methylation (≤0°C to avoid side reactions) and stoichiometric excess of HCl to ensure complete salt formation. Gas chromatography (GC) with flame-ionization detection, as described in USP protocols, is recommended for purity assessment .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm stereochemistry and functional groups, IR spectroscopy to identify hydroxyl and amine stretches, and mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography is advised for resolving stereochemical ambiguities, as demonstrated in studies on analogous piperidine derivatives .

Q. What solubility and stability parameters are critical for handling this compound in aqueous solutions?

  • Methodological Answer : The compound is hygroscopic and requires storage under inert atmospheres. Solubility in water is pH-dependent: protonation of the dimethylamino group enhances solubility in acidic conditions (pH < 4). Stability studies under varying pH (2–9) and temperatures (4–37°C) should precede biological assays to avoid degradation artifacts .

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